molecular formula C9H17NO B1425713 Cyclobutyl(oxolan-3-yl)methanamine CAS No. 1481380-48-6

Cyclobutyl(oxolan-3-yl)methanamine

Cat. No. B1425713
M. Wt: 155.24 g/mol
InChI Key: BLSQVGUJHULDJR-UHFFFAOYSA-N
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Description

Cyclobutyl(oxolan-3-yl)methanamine, also known as cyclobutyl-3-aminomethyltetrahydrofuran, is a chemical compound belonging to the class of organic heterocyclic compounds. It has a molecular weight of 155.24 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is cyclobutyl(tetrahydrofuran-2-yl)methanamine . The InChI code for this compound is 1S/C9H17NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-9H,1-6,10H2 .


Physical And Chemical Properties Analysis

The physical form of Cyclobutyl(oxolan-3-yl)methanamine is liquid . The compound has a density of 1.0±0.1 g/cm^3, a boiling point of 156.0±13.0 °C at 760 mmHg, and a vapour pressure of 2.9±0.3 mmHg at 25°C .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Cyclobutyl(oxolan-3-yl)methanamine and its derivatives have been studied for their catalytic applications, particularly in the hydroxylation of alkanes. A study highlighted the use of diiron(III) complexes with related ligands as catalysts for selective hydroxylation, demonstrating their efficiency and selectivity in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Structural and Synthetic Studies

The compound has been a subject of structural analysis and synthetic methodologies. A novel 1,3-Dithiolane Compound structurally related was synthesized, showcasing the compound's utility in organic chemistry and potential in various synthesis pathways (Zhai Zhi-we, 2014).

Anticonvulsant Activity Research

Derivatives of Cyclobutyl(oxolan-3-yl)methanamine have been investigated for their potential anticonvulsant activities, indicating their relevance in medicinal chemistry and drug design (Pandey & Srivastava, 2011).

Anticancer Activity Studies

Studies have explored the anticancer activities of complexes derived from ligands related to Cyclobutyl(oxolan-3-yl)methanamine, indicating their potential in developing new therapeutic agents (Mbugua et al., 2020).

Antimycobacterial Research

Research has been conducted on derivatives for their antimycobacterial activities, particularly against Mycobacterium tuberculosis, showcasing the compound's potential in addressing infectious diseases (Sriram et al., 2006).

Safety And Hazards

The safety information for Cyclobutyl(oxolan-3-yl)methanamine includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

cyclobutyl(oxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9(7-2-1-3-7)8-4-5-11-6-8/h7-9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSQVGUJHULDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(oxolan-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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